molecular formula C12H11NO3S2 B4019784 2-(acetylthio)-3-(1,3-benzothiazol-2-yl)propanoic acid

2-(acetylthio)-3-(1,3-benzothiazol-2-yl)propanoic acid

Cat. No. B4019784
M. Wt: 281.4 g/mol
InChI Key: PIQRTIFJSGQGKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(acetylthio)-3-(1,3-benzothiazol-2-yl)propanoic acid and its derivatives often involves carbon-sulfur bond cleavage reactions in a basic medium, utilizing precursors such as phenacyl bromide and α-chloroacetone. These methods are complemented by modern techniques such as ultrasound irradiation in phase transfer catalysis medium, which offers advantages like mild conditions, simple operation, and high yield. The structures of the synthesized compounds are usually confirmed through various spectroscopic methods, including 1H-NMR, 13C-NMR, and X-ray crystallography (Al-Omran & El-Khair, 2014); (Song Yongbo, 2011).

Molecular Structure Analysis

The molecular structure of 2-(acetylthio)-3-(1,3-benzothiazol-2-yl)propanoic acid derivatives has been extensively analyzed through X-ray crystallography, demonstrating the compound's complex geometry and confirming the presence of specific functional groups integral to its reactivity and properties. Detailed structural analysis provides insight into the stereochemistry and electronic configuration of the molecule, which is crucial for understanding its chemical behavior (Inkaya, 2018).

Chemical Reactions and Properties

The compound exhibits a variety of chemical reactions, including nucleophilic substitution and Mannich reactions, leading to the formation of diverse derivatives with potential biological activity. Its reactivity is further explored in condensation reactions and through modifications that introduce different substituents, affecting the molecule's overall properties and potential applications. These reactions highlight the compound's versatility and its utility as a precursor for more complex molecules (Abbas, 2015).

Physical Properties Analysis

The physical properties of 2-(acetylthio)-3-(1,3-benzothiazol-2-yl)propanoic acid derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in different solvents and under varying environmental conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, and reactivity towards different chemical reagents, are influenced by its functional groups. Studies on the pKa values and the stability of the compound under different conditions provide valuable information for its manipulation and use in synthetic pathways. The compound's reactivity with other chemical entities, such as metals and organic molecules, further illustrates its utility in complex chemical syntheses and its potential for creating novel materials and chemicals (Duran & Canbaz, 2013).

properties

IUPAC Name

2-acetylsulfanyl-3-(1,3-benzothiazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-7(14)17-10(12(15)16)6-11-13-8-4-2-3-5-9(8)18-11/h2-5,10H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQRTIFJSGQGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(CC1=NC2=CC=CC=C2S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetylsulfanyl)-3-(1,3-benzothiazol-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(acetylthio)-3-(1,3-benzothiazol-2-yl)propanoic acid
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2-(acetylthio)-3-(1,3-benzothiazol-2-yl)propanoic acid
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2-(acetylthio)-3-(1,3-benzothiazol-2-yl)propanoic acid
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2-(acetylthio)-3-(1,3-benzothiazol-2-yl)propanoic acid
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2-(acetylthio)-3-(1,3-benzothiazol-2-yl)propanoic acid

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